1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-
Overview
Description
1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom at the 2-position, and a 4-methoxyphenylamino group at the 3-position. Naphthoquinones are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- can be achieved through a multi-step process. One common method involves the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Chlorination: The amino group is chlorinated to form 1-chloronaphthalene.
Oxidation: 1-Chloronaphthalene is oxidized to form 1,4-naphthoquinone.
Amination: The 1,4-naphthoquinone is then reacted with 4-methoxyaniline under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form higher oxidation state compounds.
Reduction: The quinone can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Naphthalenedione, 2-amino-3-chloro-
- 1,4-Naphthalenedione, 2-chloro-3-[(4-hydroxyphenyl)amino]-
- 1,4-Naphthalenedione, 2-chloro-3-[(4-dimethylamino)phenyl)amino]-
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- is unique due to the presence of the 4-methoxyphenylamino group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
2-chloro-3-(4-methoxyanilino)naphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-8-6-10(7-9-11)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCXGGPCNXABHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400459 | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22359-32-6 | |
Record name | 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-2-(4-METHOXYANILINO)-1,4-NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.